1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione” is a chemical compound with the molecular formula C13H19N5O2 . It is structurally derived from the xanthine scaffold .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.32 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.
Scientific Research Applications
Psychotropic Potential and Receptor Affinity
One area of research has investigated derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones for their affinity and selectivity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, highlighting their potential psychotropic activities. Studies have identified potent ligands displaying anxiolytic and antidepressant properties through various in vivo models, such as the forced swim (FST) and four-plate test (FPT) in mice. Modification of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione opens possibilities for designing new serotonin (5-HT) ligands with reduced molecular weight and preserved π electron system (Chłoń-Rzepa et al., 2013).
Antioxidant and DNA Cleavage Activities
Another line of research has explored coumarin-purine hybrids for their in vitro antioxidant activity and DNA cleavage capabilities. The synthesis of these hybrids, specifically 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives, was facilitated by microwave-assisted protocols. Among these, certain compounds demonstrated excellent DPPH scavenging activity, with structural elucidation and theoretical calculations (DFT) providing insight into their potential as antioxidant agents (Mangasuli et al., 2019).
Analgesic and Anti-inflammatory Properties
Further studies have focused on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives for their analgesic and anti-inflammatory effects. Through pharmacological evaluations in in vivo models, several compounds were identified with significant activity, showing promise as new classes of analgesic and anti-inflammatory agents. Notably, benzylamide and 4-phenylpiperazinamide derivatives outperformed acetylsalicylic acid in efficacy, also inhibiting phosphodiesterase activity (Zygmunt et al., 2015).
properties
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-16-9-7-8-13-26(16)15-18-23-20-19(21(28)25(3)22(29)24(20)2)27(18)14-12-17-10-5-4-6-11-17/h4-6,10-11,16H,7-9,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNAPIQNCVVJLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.